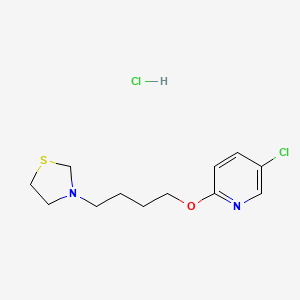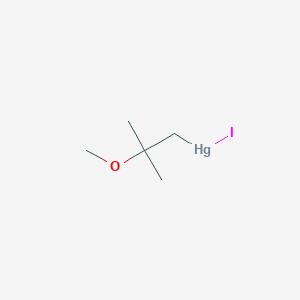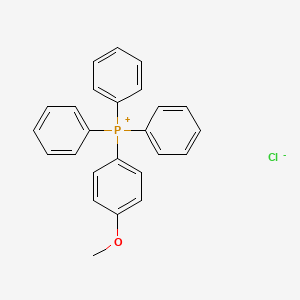
(4-Methoxyphenyl)(triphenyl)phosphanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxyphenyl)(triphenyl)phosphanium chloride is an organophosphorus compound that features a phosphonium center bonded to a 4-methoxyphenyl group and three phenyl groups. This compound is of interest due to its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through the Wittig reaction.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxyphenyl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with 4-methoxybenzyl chloride. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, yielding the desired phosphonium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is often purified through recrystallization or chromatography to ensure it meets industrial standards.
化学反応の分析
Types of Reactions: (4-Methoxyphenyl)(triphenyl)phosphanium chloride primarily undergoes substitution reactions. It is commonly used as a Wittig reagent, reacting with aldehydes and ketones to form alkenes.
Common Reagents and Conditions:
Wittig Reaction: This reaction involves the use of strong bases like butyl lithium to generate the ylide from the phosphonium salt. The ylide then reacts with carbonyl compounds to form alkenes.
Oxidation and Reduction: While less common, the compound can undergo oxidation to form phosphine oxides under specific conditions.
Major Products:
Alkenes: The primary products of the Wittig reaction are alkenes, which are formed with high selectivity for the position of the double bond.
Chemistry:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon double bonds.
Catalysis: The compound can act as a ligand in various catalytic processes.
Biology and Medicine:
Drug Synthesis: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
Material Science: The compound is used in the synthesis of polymers and other advanced materials.
作用機序
The primary mechanism of action for (4-Methoxyphenyl)(triphenyl)phosphanium chloride is through the formation of ylides in the Wittig reaction. The phosphonium salt reacts with a strong base to form the ylide, which then attacks the carbonyl carbon of aldehydes or ketones. This results in the formation of a betaine intermediate, which subsequently decomposes to form the desired alkene and a phosphine oxide byproduct.
類似化合物との比較
- (Methoxymethyl)triphenylphosphonium chloride
- (4-Methoxybenzyl)triphenylphosphonium chloride
Comparison: While all these compounds are used in Wittig reactions, (4-Methoxyphenyl)(triphenyl)phosphanium chloride is unique due to the presence of the 4-methoxyphenyl group, which can influence the reactivity and selectivity of the ylide formed. This makes it particularly useful in synthesizing specific alkenes with desired substitution patterns.
特性
CAS番号 |
51792-61-1 |
|---|---|
分子式 |
C25H22ClOP |
分子量 |
404.9 g/mol |
IUPAC名 |
(4-methoxyphenyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C25H22OP.ClH/c1-26-21-17-19-25(20-18-21)27(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24;/h2-20H,1H3;1H/q+1;/p-1 |
InChIキー |
DDSVTCQZJDANCF-UHFFFAOYSA-M |
正規SMILES |
COC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


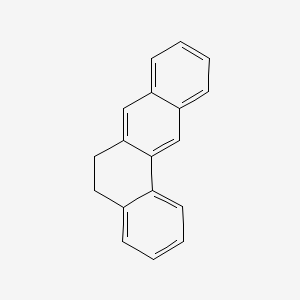


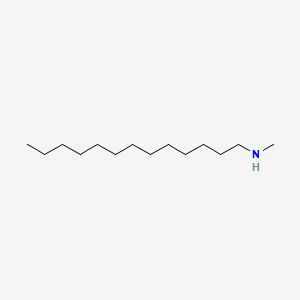

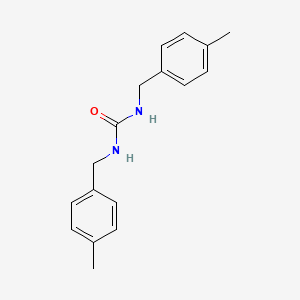
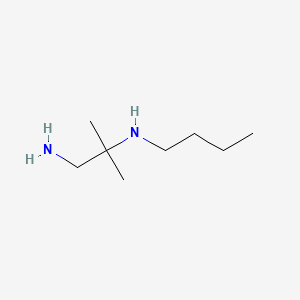
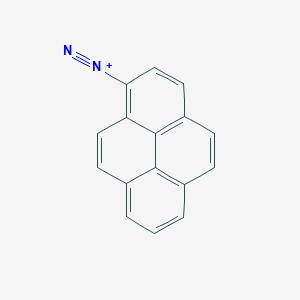
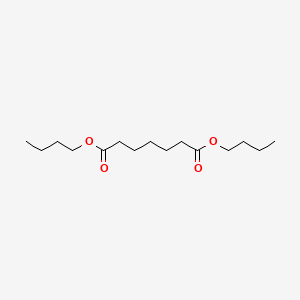
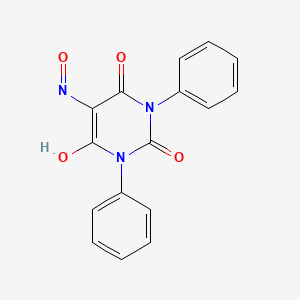
![6-ethoxy-2-[(E)-2-phenylethenyl]quinoline](/img/structure/B14660791.png)
